molecular formula C15H19ClFN3O3 B2617549 N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797957-11-9

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

Cat. No. B2617549
CAS RN: 1797957-11-9
M. Wt: 343.78
InChI Key: SCXLTRGZRANIFS-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a 4-hydroxypiperidine moiety and a 3-chloro-4-fluorophenyl moiety. Oxalamides are a class of compounds characterized by a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . The 4-hydroxypiperidine moiety is a type of piperidine, a heterocyclic organic compound, with a hydroxyl group at the 4-position . The 3-chloro-4-fluorophenyl moiety is a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the 4-hydroxypiperidine and 3-chloro-4-fluorophenyl moieties as substituents. The presence of the chlorine and fluorine atoms would likely result in regions of high electron density around these atoms, potentially influencing the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms could increase the compound’s overall polarity, potentially influencing its solubility in various solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present, which in turn would be influenced by the compound’s molecular structure .

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O3/c16-12-9-10(1-2-13(12)17)19-15(23)14(22)18-5-8-20-6-3-11(21)4-7-20/h1-2,9,11,21H,3-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXLTRGZRANIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

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